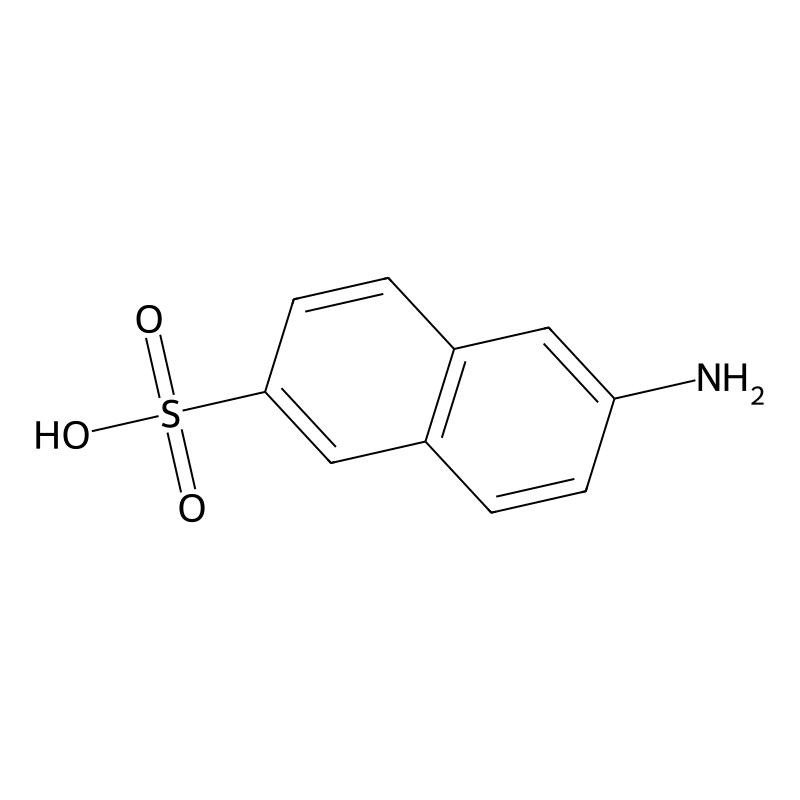

6-Aminonaphthalene-2-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dye precursor

One of the primary applications of 6-AMSA is as a precursor for the synthesis of various dyes. The amino and sulfonic acid groups in its structure allow for further chemical modifications, leading to a diverse range of colored compounds. These dyes find use in various scientific applications, including:

- Biological staining: Dyes derived from 6-AMSA can be used to stain biological tissues and cells for visualization under microscopes [1]. This allows researchers to study cell morphology, protein localization, and other biological processes.

- Lasers: Dyes based on 6-AMSA can be used as gain media in tunable lasers [2]. These lasers emit light at specific wavelengths, making them valuable tools for spectroscopy and other analytical techniques.

Analytical Chemistry

Due to its acidic nature and specific functional groups, 6-AMSA can be employed in analytical chemistry for various purposes:

- Metal ion complexation: 6-AMSA can form complexes with certain metal ions. This property allows researchers to develop selective methods for the detection and quantification of these metal ions in various samples [3].

- pH indicator: Depending on the surrounding pH, 6-AMSA can exhibit different colors. This characteristic allows its use as a pH indicator for monitoring changes in acidity or alkalinity in solutions [4].

Organic Synthesis

The presence of both amino and sulfonic acid groups in 6-AMSA makes it a versatile building block for organic synthesis. Researchers can utilize it as a starting material for the preparation of more complex organic molecules with specific functionalities. These synthesized molecules can then be used in various research fields, such as drug discovery and material science.

Please note

The specific research applications of 6-Aminonaphthalene-2-sulfonic acid are constantly evolving. New discoveries and advancements are being made, and this information may not be exhaustive.

Here are the references used for this information:

- [1] Naphthalene sulfonic acid derivatives as fluorescent probes for live cell imaging: )

- [2] Aminonaphthalenesulfonic acid laser dyes. Tuning properties: )

- [3] Spectrophotometric determination of copper with 6-amino-1-naphthalenesulfonic acid: )

- [4] Indicator properties of some amino- and nitro-naphthalenesulfonic acids: )

6-Aminonaphthalene-2-sulfonic acid, also known as Bronner's acid, is an organic compound with the molecular formula and a molecular weight of approximately 223.25 g/mol. It is characterized by the presence of both an amino group and a sulfonic acid group attached to a naphthalene ring, specifically at the 2- and 6-positions, respectively. This compound typically appears as a white to light yellow crystalline powder and has limited solubility in water (approximately 0.12 g/L at 20°C) .

The compound is notable for its role in various chemical syntheses, particularly in the production of dyes and pharmaceuticals. Its structure allows it to participate in a range of

6-Aminonaphthalene-2-sulfonic acid can undergo several chemical transformations:

- Sulfonation Reactions: The compound can be further sulfonated using oleum to produce disulfonic acids, specifically 1,6- and 6,8-disulfonic acids .

- Amination Reactions: It can be aminated through Bucherer reactions, where it reacts with ammonium salts under specific conditions to yield various derivatives .

- Coupling Reactions: This compound is often used in coupling reactions to form azo dyes, where it acts as an amine component that couples with diazonium salts .

These reactions highlight the versatility of 6-aminonaphthalene-2-sulfonic acid in synthetic organic chemistry.

Research indicates that 6-aminonaphthalene-2-sulfonic acid exhibits biological activity, particularly in the context of cancer research. It has been identified as a precursor for synthesizing diaryl urea derivatives that demonstrate in vitro antitumor activity . Additionally, its derivatives may interact with various biological targets, although specific mechanisms of action are still under investigation.

The synthesis of 6-aminonaphthalene-2-sulfonic acid typically involves:

- Starting Material: The process begins with 2-hydroxynaphthalene-6-sulfonic acid.

- Bucherer Reaction: This hydroxyl compound is subjected to a Bucherer reaction, where it is treated with ammonium salts under specific conditions to introduce the amino group at the desired position .

- Crystallization: The final product can be purified through crystallization from hot water .

This method is efficient and allows for the production of high-purity compounds suitable for further applications.

6-Aminonaphthalene-2-sulfonic acid is primarily utilized in:

- Dye Manufacturing: It serves as a key intermediate in the production of various azo dyes due to its ability to participate in coupling reactions .

- Pharmaceuticals: The compound is explored for its potential antitumor properties and its role in synthesizing biologically active molecules .

- Analytical Chemistry: It can be used as a reagent for detecting specific ions or compounds in analytical procedures.

These applications underscore the compound's importance across multiple fields.

Several compounds share structural similarities with 6-aminonaphthalene-2-sulfonic acid. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Aminonaphthalene-4-sulfonic acid | 84-86-6 | Precursor to various food dyes; derived from sulfonation of 1-aminonaphthalene. |

| 1-Aminonaphthalene-5-sulfonic acid | 84-89-9 | Known as Laurent’s acid; used in dye synthesis; derived from reduction processes. |

| 1-Aminonaphthalene-6-sulfonic acid | 119-79-9 | Also known as Cleve’s acid; produced through sulfonation of 1-aminonaphthalene. |

| 5-Aminonaphthalene-2-sulfonic acid | Not listed | Similar structure but different position of amino group; used in dye production. |

| 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 | Known as Tobias acid; precursor to pigments; synthesized via Bucherer reaction. |

The uniqueness of 6-aminonaphthalene-2-sulfonic acid lies in its specific substitution pattern on the naphthalene ring, which influences its reactivity and biological properties compared to these similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

70682-62-1 (mono-ammonium salt)